molecular formula C14H8FN3S3 B2955259 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-62-7

4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2955259
CAS No.: 862974-62-7
M. Wt: 333.42
InChI Key: ASLPEDRXGBAMKR-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a novel synthetic compound designed for advanced pharmaceutical and agrochemical research. Its structure incorporates multiple privileged heterocyclic scaffolds, including benzothiazole, thiazole, and thiophene, which are frequently associated with diverse biological activities. The benzothiazole nucleus is a well-documented pharmacophore in medicinal chemistry, recognized for its broad spectrum of pharmacological properties . Similarly, thiophene and its derivatives represent a very important class of heterocyclic compounds with wide-ranging applications in the field of medicinal chemistry, demonstrating activities such as antimicrobial, anti-inflammatory, and antitumor . The strategic incorporation of a fluorine atom is a common tactic in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The specific molecular architecture of this compound suggests potential for investigation as a core structure in the identification of new lead compounds for drug discovery. Primary research applications are anticipated to include screening for antimicrobial agents, given the established role of similar thiazole and thiophene derivatives in combating bacterial and fungal pathogens , as well as exploration in anticancer research, where such heterocyclic hybrids are actively investigated for their anti-proliferative properties . Researchers value this compound for its potential to interact with multiple biological targets. This product is intended for chemical and biological research purposes only. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

4-fluoro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3S3/c15-8-3-1-4-11-12(8)17-14(21-11)18-13-16-9(7-20-13)10-5-2-6-19-10/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLPEDRXGBAMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the thiazole and benzo[d]thiazole rings through cyclization reactions. Key steps may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert cytotoxic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine vs.
  • Thiophene-Thiazole vs. Thienopyrimidine: The thiophene-thiazole moiety offers planar geometry for π-π interactions, whereas thienopyrimidine derivatives exhibit extended conjugation for charge-transfer applications .
  • Hybrid Systems : Triphenylamine-benzothiazole hybrids (e.g., ) demonstrate dual functionality in fluorescence and bioactivity, unlike the target compound, which lacks a triphenylamine group.

Pharmacological Activities

  • Anticancer Activity : The target compound’s fluorobenzothiazole core is structurally similar to derivatives in , which activate p53-dependent apoptosis. However, the thiophene-thiazole group may alter pharmacokinetics, such as membrane permeability.
  • Anti-inflammatory Potential: Thiazole-substituted benzothiazoles (e.g., ) show COX-2 inhibition, suggesting the target compound could share this mechanism.

Biological Activity

4-Fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound, including the presence of fluorine and heterocyclic rings, contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C13H8FN3S3C_{13}H_{8}FN_{3}S_{3}, with a molar mass of approximately 305.37 g/mol. The compound's structure can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

PropertyValue
Molecular FormulaC13H8FN3S3C_{13}H_{8}FN_{3}S_{3}
Molar Mass305.37 g/mol
Melting PointTBD
SolubilityTBD

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on benzothiazole derivatives have shown effective inhibition of tumor growth in various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer progression.

A notable case study involved the evaluation of a related compound's IC50 value against HepG2 cells, which was found to be 1.30 μM, indicating strong antiproliferative activity compared to standard treatments .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Benzothiazole derivatives have historically shown significant inhibitory effects against various bacterial strains. In vitro studies suggest that modifications in the thiazole ring can enhance the antimicrobial efficacy of such compounds.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the introduction of electron-withdrawing groups, such as fluorine, at specific positions on the thiazole ring enhances biological activity. For example:

Compound NameStructural FeaturesNotable Activity
N'-(benzo[d]thiazol-2-yl)-quinolineBenzothiazole + QuinolineAntimicrobial
6-Fluoro-benzothiazole derivativesBenzothiazole CoreAnticancer
Thiophene-based compoundsThiophene + ThiazoleAntimicrobial

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating the anticancer potential of thiazole derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines, with some achieving IC50 values in the low micromolar range.
  • Antimicrobial Efficacy : A comparative study on benzothiazole derivatives showed that modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Compounds with similar structures have also been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines in cellular models .

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing 2-amino-4-(thiophen-2-yl)thiazole with a fluorinated benzothiazole carbonyl derivative (e.g., 4-fluorobenzo[d]thiazole-2-carbonyl chloride) in ethanol or dichloromethane, catalyzed by triethylamine or acetic acid. For example, similar thiazole derivatives were synthesized by reacting thiourea derivatives with α-bromoketones under reflux conditions, followed by purification via recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural characterization relies on spectroscopic techniques:
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3435 cm⁻¹, C=N stretching at ~1599 cm⁻¹) .
  • ¹H NMR : Confirms aromatic protons (δ 7.2–7.8 ppm for thiophenyl and benzothiazole rings) and NH₂ groups (δ ~6.7 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What biological activities are reported for structurally analogous thiazole derivatives?

  • Methodological Answer : Thiazole derivatives exhibit antimicrobial, antitumor, and antifungal properties. For example:
  • Antimicrobial : 2,4-disubstituted thiazoles showed moderate activity against Staphylococcus aureus and Escherichia coli via membrane disruption or enzyme inhibition .
  • Antitumor : Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine inhibited tumor cell proliferation by targeting kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer : Yield optimization requires systematic parameter variation:
  • Solvent Selection : Ethanol or DMF may enhance reaction rates due to polarity .
  • Catalyst Screening : Acetic acid (2–3 drops) improves Schiff base formation in condensation reactions .
  • Temperature Control : Reflux at 70–90°C for 2–7 hours balances reaction completion and decomposition .
  • Purification : Recrystallization from ethanol/DMSO mixtures improves purity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variations. To address this:
  • Standardized Assays : Use consistent microbial strains (e.g., ATCC standards) and cell lines (e.g., MCF-7 for antitumor studies) .
  • SAR Analysis : Compare substituent effects (e.g., fluorine vs. chlorine) on activity. For instance, 4-fluoro groups enhance membrane permeability in antimicrobial studies, while thiophenyl moieties improve antitumor potency .

Q. What computational strategies predict the compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., E. coli dihydrofolate reductase or human topoisomerase II) using AutoDock Vina .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity. For example, lipophilicity (ClogP > 3) correlates with enhanced antifungal activity in thiazole derivatives .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Key modifications include:
  • Fluorine Substitution : Improves metabolic stability by resisting cytochrome P450 oxidation .
  • Heterocycle Fusion : Benzothiazole-thiophene hybrids enhance π-π stacking with DNA or enzyme active sites, boosting antitumor efficacy .
  • Amino Group Derivatization : Acylation or alkylation of the thiazole amine modulates solubility (e.g., hydrochloride salts for aqueous formulations) .

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